Biochemical Potency vs. Dual USP7/47 Inhibitors
Usp7-IN-13 exhibits significantly greater potency against USP7 compared to dual USP7/47 inhibitors. In biochemical assays, Usp7-IN-13 has an IC50 of 0.2-1 μM [1]. In contrast, a representative dual USP7/47 inhibitor (Compound 1) shows only moderate potency against USP7 in cells and induces p53 and apoptosis in cancer cell lines [2]. This indicates that for studies requiring specific USP7 inhibition, Usp7-IN-13 provides a more focused and potent starting point compared to dual-targeting molecules.
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.2-1 μM |
| Comparator Or Baseline | Dual USP7/47 inhibitor (Compound 1): Moderate potency (exact IC50 value not specified in source, described as 'moderate') |
| Quantified Difference | Usp7-IN-13 demonstrates sub-micromolar to low micromolar potency, whereas the dual inhibitor is characterized as having 'moderate' potency. |
| Conditions | Biochemical USP7 inhibition assay (as per patent WO2019067503 for Usp7-IN-13; cellular assay for dual inhibitor). |
Why This Matters
This quantifies the potency advantage of a selective USP7 inhibitor over a less specific dual-targeting compound, guiding researchers toward a more effective tool for probing USP7-specific biology.
- [1] MedChemExpress. USP7-IN-13 (Compound 101) Technical Datasheet. Accessed April 17, 2026. View Source
- [2] Selective Dual Inhibitors of the Cancer-Related Deubiquitylating Proteases USP7 and USP47. Scilit. Accessed April 17, 2026. View Source
